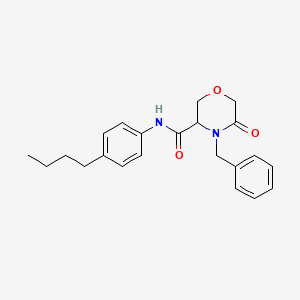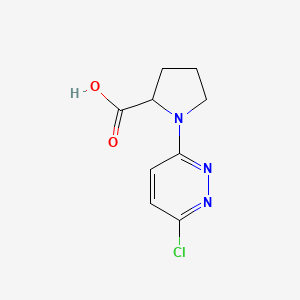![molecular formula C14H20BFO3 B2601290 2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246867-37-6](/img/structure/B2601290.png)
2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic boron compound. It falls under the category of arylboronic esters, specifically designed for use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a fluorinated phenyl group, adding unique characteristics to its reactivity and stability. Its structure makes it a valuable intermediate in the synthesis of various organic molecules, which can be further applied in medicinal chemistry, material science, and agrochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically begins with the preparation of the corresponding aryl halide precursor. This precursor then undergoes a borylation reaction. One common method includes the palladium-catalyzed borylation of 3-fluoro-4-(methoxymethyl)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate or sodium carbonate in a solvent like dioxane or tetrahydrofuran under an inert atmosphere, typically nitrogen or argon.
Industrial Production Methods
For industrial-scale production, similar methodologies are applied but optimized for large-scale operations. This includes scaling up the borylation process, ensuring adequate mixing and temperature control to maintain reaction efficiency. High-throughput reactors and continuous flow methods may be used to produce significant quantities while minimizing impurities and optimizing yield.
化学反应分析
Types of Reactions It Undergoes
2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Substitution Reactions: : As an organoboron compound, it participates in Suzuki-Miyaura cross-coupling reactions where it reacts with aryl or vinyl halides under palladium catalysis to form biaryl compounds.
Oxidation Reactions: : It can be oxidized to yield the corresponding boronic acid.
Reduction Reactions: : It’s relatively less common for this compound to participate in reduction reactions due to its stability, but in specific environments, it might undergo transformations involving hydrogenation.
Common Reagents and Conditions
Palladium Catalysts: : Often used in cross-coupling reactions.
Bases: : Such as potassium phosphate or sodium carbonate.
Solvents: : Commonly tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).
Atmosphere: : Inert atmosphere like nitrogen or argon to prevent unwanted side reactions.
Major Products Formed
Biaryl Products: : Result from Suzuki-Miyaura cross-coupling.
Boronic Acids: : From oxidation processes.
Fluorinated Derivatives: : Retain the unique properties imparted by the fluorine atom.
科学研究应用
Chemistry
Synthetic Intermediates: : Acts as a building block in the synthesis of complex organic molecules.
Cross-Coupling Reactions: : Widely used in Suzuki-Miyaura reactions for constructing carbon-carbon bonds.
Biology and Medicine
Drug Discovery: : Used in the synthesis of pharmaceuticals, particularly in the creation of compounds that require fluorinated aromatic rings.
Probing Biological Systems: : Boron-containing compounds can be used in boron neutron capture therapy (BNCT) for cancer treatment.
Industry
Materials Science: : Used in the development of polymers and materials with specific electronic properties.
作用机制
2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the context of Suzuki-Miyaura reactions, acts by forming a complex with a palladium catalyst. This intermediate then undergoes transmetallation with the aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The presence of the fluorine atom can influence the electronic properties of the phenyl ring, potentially altering the reactivity and stability of the intermediate complexes.
相似化合物的比较
Similar Compounds
2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: : Contains a chlorine atom instead of a fluorine, leading to different electronic effects.
2-[4-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: : Lacks the halogen substitution, which may result in a different reactivity profile.
Phenylboronic Acid Derivatives: : General class of compounds used in similar applications but may lack the stability imparted by the dioxaborolane structure.
Uniqueness
The fluorine atom in 2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides unique electronic properties that can influence its reactivity, making it more selective in certain reactions. The combination of the dioxaborolane moiety enhances its stability and solubility, which is particularly beneficial in synthetic and industrial applications. The methoxymethyl group can also offer steric hindrance, impacting the overall reactivity of the molecule.
属性
IUPAC Name |
2-[3-fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-17-5)12(16)8-11/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAOBIMNOCMEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)COC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2601207.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B2601208.png)
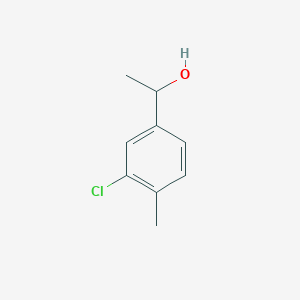
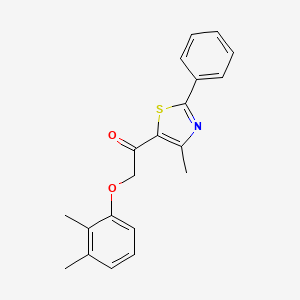
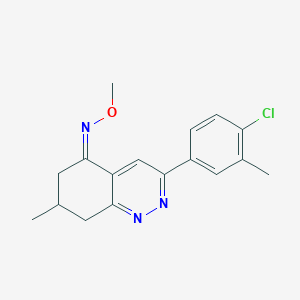
![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2601213.png)
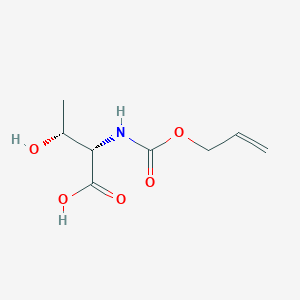
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2601216.png)
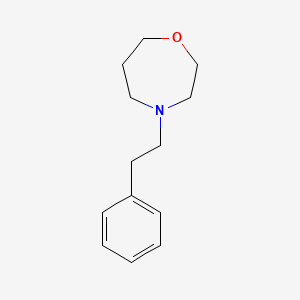
![2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2601218.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2601220.png)
![2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2601225.png)
